molecular formula C18H20O3 B2654864 2-[(2-Isopropyl-5-methylphenoxy)methyl]benzoic acid CAS No. 260395-93-5

2-[(2-Isopropyl-5-methylphenoxy)methyl]benzoic acid

Cat. No.: B2654864
CAS No.: 260395-93-5
M. Wt: 284.355
InChI Key: SNMSHKDYNAUXSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Isopropyl-5-methylphenoxy)methyl]benzoic acid is an organic compound with a complex structure It is characterized by the presence of a benzoic acid moiety linked to a phenoxy group, which is further substituted with isopropyl and methyl groups

Scientific Research Applications

2-[(2-Isopropyl-5-methylphenoxy)methyl]benzoic acid has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Isopropyl-5-methylphenoxy)methyl]benzoic acid typically involves the reaction of 2-isopropyl-5-methylphenol with benzyl chloride under basic conditions to form the intermediate 2-[(2-isopropyl-5-methylphenoxy)methyl]benzyl chloride. This intermediate is then subjected to oxidation to yield the final product, this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Isopropyl-5-methylphenoxy)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 2-[(2-Isopropyl-5-methylphenoxy)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Isopropyl-5-methylphenoxy)methyl]phenylboronic acid
  • 2-[(2-Isopropyl-5-methylphenoxy)methyl]-1-(methoxymethyl)-1H-benzimidazole
  • 5-Isopropyl-2-methylphenol

Uniqueness

2-[(2-Isopropyl-5-methylphenoxy)methyl]benzoic acid is unique due to its specific substitution pattern and the presence of both phenoxy and benzoic acid moieties. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .

Properties

IUPAC Name

2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O3/c1-12(2)15-9-8-13(3)10-17(15)21-11-14-6-4-5-7-16(14)18(19)20/h4-10,12H,11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMSHKDYNAUXSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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